molecular formula C18H21ClN2O3 B4772204 2-(3-CHLOROPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PROPANONE

2-(3-CHLOROPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B4772204
M. Wt: 348.8 g/mol
InChI Key: JUTZKMFFPHIZLW-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-1-[4-(2-furylmethyl)piperazino]-1-propanone is a complex organic compound that features a chlorophenoxy group, a furylmethyl group, and a piperazino group

Preparation Methods

The synthesis of 2-(3-chlorophenoxy)-1-[4-(2-furylmethyl)piperazino]-1-propanone typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorophenol with epichlorohydrin to form 3-chlorophenoxypropanol. This intermediate is then reacted with 4-(2-furylmethyl)piperazine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

2-(3-Chlorophenoxy)-1-[4-(2-furylmethyl)piperazino]-1-propanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.

Scientific Research Applications

2-(3-Chlorophenoxy)-1-[4-(2-furylmethyl)piperazino]-1-propanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-1-[4-(2-furylmethyl)piperazino]-1-propanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

2-(3-Chlorophenoxy)-1-[4-(2-furylmethyl)piperazino]-1-propanone can be compared with similar compounds such as:

    2-(4-Chlorophenoxy)ethylamine: This compound has a similar chlorophenoxy group but lacks the piperazino and furylmethyl groups.

    2-(4-Chlorophenoxy)ethyl](2-furylmethyl)amine hydrochloride: This compound is structurally similar but differs in the position of the chlorophenoxy group and the presence of a hydrochloride salt.

    2-(4-Chlorophenoxy)ethyl](2-furylmethyl)amine: This compound has a similar structure but lacks the propanone group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-chlorophenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3/c1-14(24-16-5-2-4-15(19)12-16)18(22)21-9-7-20(8-10-21)13-17-6-3-11-23-17/h2-6,11-12,14H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTZKMFFPHIZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC=CO2)OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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